10-(3-Bromopropyl)-10H-phenothiazine
Overview
Description
10-(3-Bromopropyl)-10H-phenothiazine is a derivative of phenothiazine, a tricyclic compound containing nitrogen and sulfur. This compound has the molecular formula C15H14BrNS and a molecular weight of 320.25 g/mol . It is typically a white solid and is soluble in solvents such as dichloromethane, diethyl ether, and ethyl acetate . Phenothiazine derivatives are known for their diverse applications in medicinal chemistry, particularly in the development of antipsychotic and antiemetic drugs.
Mechanism of Action
Pharmacokinetics
It is soluble in dichloromethane, diethyl ether, and ethyl acetate , which may influence its absorption and distribution.
Action Environment
It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It should be stored in a refrigerator .
Biochemical Analysis
Biochemical Properties
Phenothiazines, the parent class of this compound, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves the inhibition of postsynaptic central dopaminergic receptors (D2) .
Cellular Effects
Phenothiazine derivatives have been reported to exhibit anticancer activity against certain cell lines . They can influence cell function by interacting with various cell signaling pathways, affecting gene expression, and altering cellular metabolism .
Molecular Mechanism
Phenothiazines are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Phenothiazines are commonly administered for routine sedation in a variety of species .
Metabolic Pathways
Phenothiazines are metabolized extensively in the liver .
Transport and Distribution
Phenothiazines are known to have a large volume of distribution .
Subcellular Localization
The subcellular location of a protein provides valuable insights into its functionalities .
Preparation Methods
Synthetic Routes and Reaction Conditions
10-(3-Bromopropyl)-10H-phenothiazine can be synthesized through a two-step reaction process involving phenothiazine and 1,3-dibromopropane. The first step involves the reaction of phenothiazine with sodium hydride in N,N-dimethylformamide (DMF) at room temperature for four hours . This is followed by the addition of 1,3-dibromopropane to the reaction mixture at 0°C, which is then stirred for an additional three hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
10-(3-Bromopropyl)-10H-phenothiazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 3-bromopropyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The phenothiazine core can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrophenothiazines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild conditions, often in the presence of a base.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Products: Various substituted phenothiazine derivatives depending on the nucleophile used.
Oxidation Products: Phenothiazine sulfoxides and sulfones.
Reduction Products: Dihydrophenothiazines.
Scientific Research Applications
10-(3-Bromopropyl)-10H-phenothiazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other phenothiazine derivatives.
Biology: Employed in studies involving the modulation of biological pathways, particularly those related to neurotransmission.
Medicine: Investigated for its potential antipsychotic and antiemetic properties, similar to other phenothiazine derivatives.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: A widely used antipsychotic drug with a similar phenothiazine core structure.
Promethazine: An antiemetic and antihistamine with structural similarities to 10-(3-Bromopropyl)-10H-phenothiazine.
Thioridazine: Another antipsychotic with a phenothiazine backbone.
Uniqueness
This compound is unique due to the presence of the 3-bromopropyl group, which can be further modified to create a variety of derivatives with potentially diverse biological activities. This makes it a valuable compound for medicinal chemistry research and the development of new therapeutic agents.
Properties
IUPAC Name |
10-(3-bromopropyl)phenothiazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNS/c16-10-5-11-17-12-6-1-3-8-14(12)18-15-9-4-2-7-13(15)17/h1-4,6-9H,5,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQMXOSUNXWHPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20534150 | |
Record name | 10-(3-Bromopropyl)-10H-phenothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20534150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92357-95-4 | |
Record name | 10-(3-Bromopropyl)-10H-phenothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20534150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.